(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, also known as (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride, is a synthetic amino acid derivative characterized by its unique fluorosulfonyl group. Its molecular formula is and it has a molecular weight of approximately 299.7 g/mol . This compound is notable for its potential applications in biochemical research and pharmaceutical development.
The molecule possesses a carboxylic acid group and an amine group, functional groups commonly found in enzyme inhibitors. Research could investigate its potential to inhibit specific enzymes by binding to their active sites [].
The fluorosulfonyl group is a bioisostere of a carboxylic acid, meaning it has a similar size and shape but different chemical properties. This suggests the molecule could be a candidate for drug development programs targeting diseases where carboxylic acid-based drugs are used [].
The molecule has a stereocenter (marked by the (S) designation). Research could explore the differences in biological activity between the (S) and (R) enantiomers [].
The presence of the fluorosulfonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.
Several methods have been described for synthesizing (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride:
These methods can vary based on desired yields and purity levels.
The compound has several promising applications, including:
Interaction studies involving (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride are crucial for understanding its biological roles. These studies may include:
Such studies help clarify its pharmacological profile and potential therapeutic uses.
(2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride shares structural similarities with other amino acids and derivatives, which can be compared based on their functional groups and biological activities. Here are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(2S)-2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid | Contains trifluoromethoxy group | |
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxy group instead of fluorosulfonyl | |
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substituent |
These compounds highlight the unique presence of the fluorosulfonyl group in (2S)-2-amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride, which may confer distinct reactivity and biological properties compared to others.